(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride
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Overview
Description
Unfortunately, I couldn’t find a specific description of this compound1.
Synthesis Analysis
I’m sorry, but I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of this compound1.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of this compound1.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis process for similar compounds involves multiple steps and can lead to various intermediates and derivatives. For example, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, a related compound, is achieved in multiple steps including ozonolysis, resulting in various stable cyclic forms (Cheung & Shoolingin‐Jordan, 1997). Similarly, the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, which are intermediates in the synthesis of cis-4-Aminochroman-3-ols, indicates the complexity and versatility of these processes (Bredikhina, Pashagin, Kurenkov & Bredikhin, 2014).
Application in Pharmacology
- While details on the specific compound are limited, similar compounds have been studied for their pharmacological properties. For instance, compounds like 4-amino-3-phenylbutanoic acid hydrochloride, a close relative, have been examined for their pharmacological activity, demonstrating the potential medical relevance of these substances (Witczuk, Khaunina & Kupryszewski, 1980).
Enantioselective Synthesis
- The enantioselective synthesis of derivatives of such compounds is a significant area of research, highlighting the importance of chirality in chemical synthesis and potential applications. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, showcases the intricate procedures involved in achieving specific enantiomers of compounds (Arvanitis, Ernst, LudwigéD’Souza, Robinson & Wyatt, 1998).
Molecular Docking and Anti-inflammatory Activity
- Research on β-hydroxy-β-arylpropanoic acids, which are structurally similar to the compound , includes molecular docking studies to identify potential COX-2 inhibitors. These studies are crucial for understanding the molecular interactions and potential therapeutic uses of these compounds (Dilber, Dobrić, Juranić, Marković, Vladimirov & Juranić, 2008).
Novel Fluorescence Probes
- The development of novel fluorescence probes using related compounds demonstrates the potential application of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride in biochemical and chemical research. For instance, derivatives like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid are used to detect reactive oxygen species, indicating the versatility of such compounds in scientific research (Setsukinai, Urano, Kakinuma, Majima & Nagano, 2003).
Safety And Hazards
I’m sorry, but I couldn’t find any information on the safety and hazards associated with this compound.
Future Directions
I couldn’t find any specific information on the future directions of research or applications for this compound.
properties
IUPAC Name |
(2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c1-11(19)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)17(20)21;/h2-8,10,16H,9,18H2,1H3,(H,20,21);1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRQTIFZXPXAAO-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride |
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